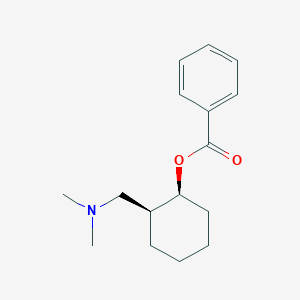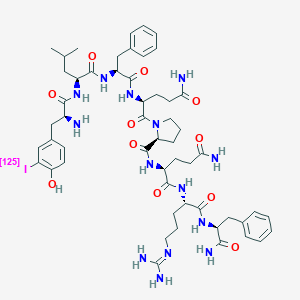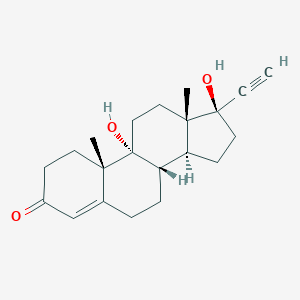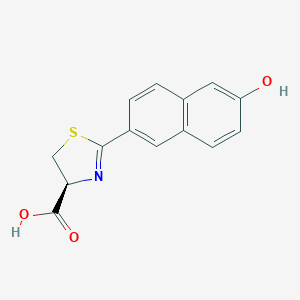
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline
描述
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline, also known as AGK2, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an essential tool in the field of molecular biology.
作用机制
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain. This binding prevents the deacetylation of acetylated proteins, leading to their accumulation and altered cellular functions. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to induce the acetylation of p53, a tumor suppressor protein, leading to its stabilization and increased transcriptional activity.
Biochemical and Physiological Effects:
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose metabolism. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been shown to have low toxicity and can be used in vivo. However, 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has some limitations, including its specificity for SIRT1 and its potential off-target effects.
未来方向
There are several future directions for the use of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes, including autophagy and DNA damage repair. Additionally, the development of more specific inhibitors of SIRT1 may lead to the discovery of new therapeutic targets.
合成方法
The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves the condensation of 9-acridinylamine with the protected dipeptide Boc-Gly-His-OMe, followed by the addition of Boc-Lys(Alloc)-OH and Boc-Gly-OH. The final product is obtained after the removal of the protecting groups using TFA/H2O.
科学研究应用
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been extensively used in scientific research as an inhibitor of the NAD-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 is a protein that regulates various cellular processes, including metabolism, DNA damage repair, and aging. 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been shown to inhibit the deacetylase activity of SIRT1, leading to the accumulation of acetylated proteins and altered cellular functions.
属性
IUPAC Name |
(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRPMUOLJFLMT-WVQMWBIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923643 | |
| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |
CAS RN |
121034-91-1 | |
| Record name | 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)